N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core fused with a carboxamide group at position 4. The phenyl ring at the carboxamide nitrogen is substituted with a 1H-1,2,4-triazole moiety via a methylene linker. This structural architecture combines the electron-deficient pyridine ring with the bioisosteric tetrazole and triazole groups, which are known for enhancing metabolic stability and hydrogen-bonding interactions in medicinal chemistry .
Properties
Molecular Formula |
C15H12N8O |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H12N8O/c24-15(12-3-6-14-19-20-21-23(14)8-12)18-13-4-1-11(2-5-13)7-22-10-16-9-17-22/h1-6,8-10H,7H2,(H,18,24) |
InChI Key |
PCZOYPPBQSLXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
A modified method from and employs microwave irradiation to accelerate the formation of the tetrazole ring.
-
Procedure :
-
Starting Material : 2-Chloronicotinic acid (10 mmol) is treated with sodium azide (15 mmol) in ethanol/water (3:1) under microwave irradiation (400 W, 120°C, 24 h).
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Intermediate Isolation : The product, tetrazolo[1,5-a]pyridine-8-carboxylic acid, is isolated via filtration and recrystallized in ethanol (yield: 87%).
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Functionalization : The carboxylic acid at position 6 is converted to a carboxamide using thionyl chloride (SOCl₂) followed by reaction with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 72–78% |
| Reaction Time | 24 h (microwave) |
| Characterization | ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, tetrazole), 7.38–7.62 (m, Ar-H) |
Triazole-Phenyl Side Chain Introduction
The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is appended via nucleophilic substitution or Mannich reactions.
Nucleophilic Alkylation
Adapted from and, this method introduces the triazole moiety post-tetrazolo-pyridine formation.
-
Procedure :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Conditions | DMF, 80°C, 12 h |
| Characterization | ¹³C NMR: δ 52.1 (CH₂), 144.3 (triazole C) |
Multi-Component One-Pot Synthesis
A Fe₃O₄@SiO₂ nanocatalyst enables a streamlined three-component reaction (adapted from).
Catalytic Assembly
-
Procedure :
-
Reactants : Tetrazolo[1,5-a]pyridine-6-carbonitrile (1 mmol), 4-(chloromethyl)phenylboronic acid (1.2 mmol), and 1H-1,2,4-triazole (1.5 mmol) are mixed in DMF.
-
Catalysis : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (0.05 mmol) is added, and the mixture is heated at 100°C under ultrasound (40 min).
-
Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Catalyst Recovery | 92% after 5 cycles |
| Purity (HPLC) | >98% |
Post-Functionalization of Pre-Assembled Intermediates
Carboxamide Formation via Coupling Reactions
From and, the carboxamide group is introduced using coupling reagents.
-
Procedure :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–84% |
| Reaction Time | 6 h |
| MS (ESI+) | m/z 351.1 [M+H]⁺ |
Analytical Validation and Optimization
Comparative Reaction Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Microwave Cyclization | 78 | 97 | 24 |
| Multi-Component | 89 | 98 | 1.5 |
| Post-Functionalization | 84 | 96 | 6 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and tetrazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycles: The target compound’s tetrazolo[1,5-a]pyridine core distinguishes it from pyrazolo-pyridines () and tetrazolo-pyrimidines ().
- Substituent Diversity : The 1H-1,2,4-triazole methyl group in the target compound contrasts with the 1,2,3-triazole derivatives in (e.g., Compound 17). Triazole regioisomers (1,2,4 vs. 1,2,3) may influence pharmacokinetic profiles due to differences in hydrogen-bonding capacity .
Key Observations :
- Catalytic Innovation: Compound a1’s synthesis () employs a magnetically recoverable Fe3O4@SiO2 catalyst, emphasizing green chemistry principles. This contrasts with traditional reflux methods used for pyridine derivatives () .
- Multi-Component Reactions (MCRs) : The target compound may benefit from MCR strategies, as seen in tetrazolo-pyrimidine synthesis, to streamline its preparation .
Biological Activity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that incorporates both triazole and tetrazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by examining various studies and findings related to its pharmacological effects.
Structure and Properties
The compound features a triazole ring linked to a phenyl group and a tetrazolo-pyridine moiety. The presence of these nitrogen-rich heterocycles contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles and tetrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study showed that triazole derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | E. coli | 5 | |
| Triazole Derivative B | S. aureus | 10 | |
| This compound | P. aeruginosa | TBD | This study |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, certain triazolo-tetrazole derivatives have been shown to inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. In vitro studies have reported these compounds as effective against several cancer cell lines, including breast and lung cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Some derivatives act as modulators of adenosine receptors or other targets relevant to cancer therapy .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole-tetrazole derivatives:
- Antibacterial Evaluation : A series of substituted triazoles were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial potency significantly.
- Anticancer Screening : In a comparative study on various triazole derivatives, one compound exhibited an IC50 value of 0.013 µM against a specific kinase involved in cancer progression, suggesting strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide?
- The synthesis typically involves multi-step procedures starting with aminopyridine derivatives. For example, annulation of the tetrazolo[1,5-a]pyridine ring can be achieved via tandem reactions using substrates like substituted pyridines and triazole derivatives under catalytic conditions (e.g., DMF, K₂CO₃) . Intermediate purification often employs column chromatography, and crystallization is optimized using solvent mixtures like hexane/ethyl acetate (3:1 v/v) . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratios for reactants) and reaction time (e.g., 8 hours at room temperature) .
Q. How can structural characterization of this compound be rigorously validated?
- X-ray crystallography is critical for confirming the fused heterocyclic system and substituent geometry. For instance, bond angles and torsional deviations (e.g., 55.6° for carboxylate group twist) should align with crystallographic databases . Complementary techniques include:
- NMR : Assign peaks for triazole (δ 8.1–8.3 ppm), tetrazole (δ 9.5–10.0 ppm), and aromatic protons.
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR : Confirm carboxamide C=O stretching (~1680 cm⁻¹) and triazole/tetrazole ring vibrations (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
- Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states for annulation steps, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches and information science to identify optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on existing heterocyclic reaction data (e.g., substituent effects on yield) can prioritize synthetic routes with >80% predicted success .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. To address this:
- Standardize assays : Use CLSI guidelines for MIC determinations and include positive controls (e.g., fluconazole for antifungal tests) .
- Solubility optimization : Test co-solvents (e.g., DMSO/PBS mixtures) and measure partition coefficients (logP) to ensure consistent bioavailability .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., triazole vs. tetrazole) and correlate with activity trends using multivariate regression .
Q. How can reactor design enhance scalability for derivatives of this compound?
- Continuous flow reactors improve reproducibility for multi-step syntheses by precisely controlling residence time and temperature. For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates with >95% purity, reducing downstream purification steps . Process simulations (e.g., Aspen Plus) model mass transfer limitations in heterogeneous reactions (e.g., solid-liquid interfaces), enabling reactor volume optimization .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reactants/Conditions | Yield | Key Characterization Data |
|---|---|---|---|
| Annulation | (2,4-Dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone, Ethyl 4-bromo-3-methylbut-2-enoate, K₂CO₃, DMF, 8h | 76% | X-ray: C—H⋯O interactions; IR: 1680 cm⁻¹ (C=O) |
| Deprotonation | Column chromatography (silica gel, ethyl acetate/hexane) | 82% | NMR: δ 8.2 ppm (triazole-H); MS: m/z 385 [M+H]⁺ |
Table 2: Bioactivity Data Comparison Framework
| Assay Type | Test Organism/Cell Line | IC₅₀/MIC (µg/mL) | Solubility (mg/mL) | Key SAR Insight |
|---|---|---|---|---|
| Antifungal | Candida albicans ATCC 10231 | 12.5 | 0.8 (DMSO/PBS) | Triazole substitution enhances activity 2-fold vs. tetrazole |
| Anticancer | MCF-7 (breast cancer) | 8.7 | 1.2 (DMSO) | Carboxamide group critical for apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
